![molecular formula C5H4ClN5 B1458521 5-Chlor-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamin CAS No. 1454653-85-0](/img/structure/B1458521.png)

5-Chlor-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamin

Übersicht

Beschreibung

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a chemical compound with the empirical formula C5H4ClN5 . It is a solid substance .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, a class of compounds to which 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine belongs, can be achieved through various methods . One approach involves the annulation of a pyrimidine moiety to a triazole ring, while another involves the annulation of a triazole fragment to a pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can be represented by the SMILES stringClc1nccc2ncnn12 . The InChI representation is 1S/C5H3ClN4/c6-5-7-2-1-4-8-3-9-10(4)5/h1-3H . Physical and Chemical Properties Analysis

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a solid substance . Its molecular weight is 169.57 .Wissenschaftliche Forschungsanwendungen

Antibakterielle Anwendungen

Die [1,2,4]Triazolo[1,5-a]pyrimidine, zu denen auch „5-Chlor-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamin“ gehört, haben sich als signifikant antibakteriell erwiesen .

Antifungale Anwendungen

Diese Verbindung ist auch für ihre antifungalen Aktivitäten bekannt, was sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antimykotika macht .

Antiviren-Anwendungen

Die Forschung hat gezeigt, dass [1,2,4]Triazolo[1,5-a]pyrimidine antivirale Eigenschaften besitzen, was darauf hindeutet, dass „this compound“ bei der Entwicklung antiviraler Therapien eingesetzt werden könnte .

Antiparasitäre Anwendungen

Es wurde festgestellt, dass die Verbindung antiparasitäre Aktivitäten aufweist, die bei der Behandlung verschiedener parasitärer Krankheiten von Vorteil sein könnten .

Antikrebs-Anwendungen

“this compound“ hat sich als krebshemmend erwiesen, was es zu einem potenziellen Kandidaten für die Entwicklung neuer Krebsmedikamente macht .

Anwendungen in der Landwirtschaft

Die [1,2,4]Triazolo[1,5-a]pyrimidine sind in verschiedenen wichtigen Strukturen in der Landwirtschaft vorhanden . Dies deutet darauf hin, dass „this compound“ potenzielle Anwendungen auf diesem Gebiet haben könnte.

Behandlung von Herz-Kreislauf-Erkrankungen

Diese Verbindungen werden zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt , was darauf hindeutet, dass „this compound“ in diesem Zusammenhang verwendet werden könnte.

Behandlung von Typ-2-Diabetes

Es wurde festgestellt, dass die Verbindung bei der Behandlung von Typ-2-Diabetes wirksam ist , was auf ihren potenziellen Einsatz bei der Entwicklung neuer Diabetesmedikamente hindeutet.

Safety and Hazards

The safety information available indicates that 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine may cause skin sensitization . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if skin irritation or rash occurs .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been known to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .

Mode of Action

It is known that similar compounds can interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Similar compounds have been known to affect a variety of pathways, leading to downstream effects such as inhibition of cell growth .

Result of Action

Similar compounds have been shown to have significant cytotoxic activities against various cell lines .

Action Environment

It is known that factors such as temperature can influence the synthesis of similar compounds .

Biochemische Analyse

Biochemical Properties

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can bind to DNA and RNA, potentially interfering with the replication and transcription processes .

Cellular Effects

The effects of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine on cellular processes are profound. This compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for anticancer therapies . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can alter gene expression by modulating the activity of transcription factors .

Molecular Mechanism

At the molecular level, 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity. For example, it can inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine vary with different dosages in animal models. At low doses, the compound can inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Eigenschaften

IUPAC Name |

5-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c6-3-1-8-2-4-9-5(7)10-11(3)4/h1-2H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZGFYCINZXWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC(=N2)N)C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

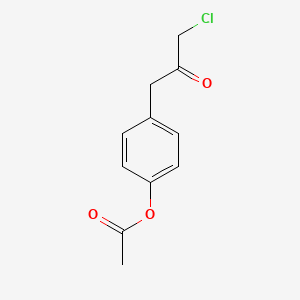

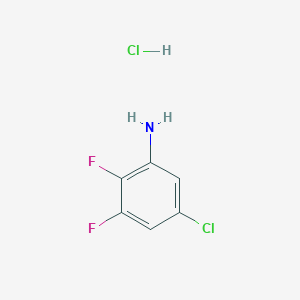

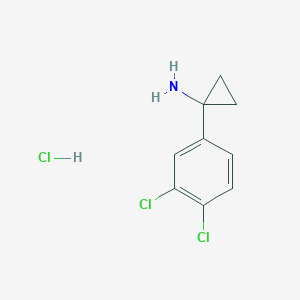

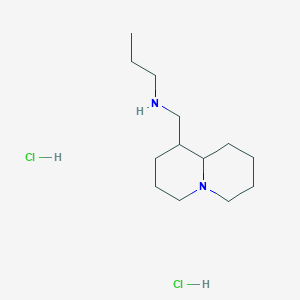

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1458447.png)

![methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1458456.png)